molecular formula C24H26N2O B2500784 6,14,14-trimethyl-10-[(E)-2-phenylethenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1025658-27-8

6,14,14-trimethyl-10-[(E)-2-phenylethenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2500784
CAS No.: 1025658-27-8
M. Wt: 358.485
InChI Key: HFRXROBHKRETCU-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,14,14-trimethyl-10-[(E)-2-phenylethenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a useful research compound. Its molecular formula is C24H26N2O and its molecular weight is 358.485. The purity is usually 95%.
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Scientific Research Applications

Synthetic Aspects of Benzodiazepines

Benzodiazepines, including derivatives similar to the specified compound, have been the focus of synthetic chemistry research, aiming to develop efficient methods for their production due to their significant medicinal value. Researchers have explored systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, reflecting ongoing efforts to enhance the synthesis of these biologically active molecules. Such work supports the pharmaceutical industry by providing pathways to synthesize benzodiazepine derivatives with potential therapeutic uses, including those related to the specified compound (Sunita Teli et al., 2023).

Pharmacological and Synthetic Profiles

The pharmacological and synthetic profiles of benzodiazepines have been extensively reviewed, highlighting their diverse biological activities such as tranquilizing, antidepressant, antihypertensive, and calcium channel blocking effects. These reviews serve as critical resources for medicinal chemists aiming to develop newer compounds with improved efficacy and safety profiles, potentially including the development of derivatives similar to the specific compound mentioned (N. Dighe et al., 2015).

Environmental Considerations

Research on the environmental occurrence, fate, and transformation of benzodiazepines, including water treatment studies, reveals concerns about these compounds as emerging environmental contaminants. The persistence and potential environmental impact of benzodiazepines underscore the importance of understanding their fate beyond clinical use, which may indirectly relate to the environmental stewardship of all benzodiazepine derivatives (T. Kosjek et al., 2012).

Properties

IUPAC Name

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-16-9-11-18-20(13-16)26-19(12-10-17-7-5-4-6-8-17)23-21(25-18)14-24(2,3)15-22(23)27/h4-13,19,25-26H,14-15H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXROBHKRETCU-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C=CC4=CC=CC=C4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)/C=C/C4=CC=CC=C4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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